molecular formula C12H18ClNO B2724269 3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride CAS No. 1236862-24-0

3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B2724269
CAS No.: 1236862-24-0
M. Wt: 227.73
InChI Key: NEFGEPSUDWXDNV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a methoxyphenyl group attached to a methylpyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with methylamine and a suitable reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-hydroxyphenyl)-3-methylpyrrolidine, while reduction may produce 3-phenyl-3-methylpyrrolidine.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylpiperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.

    3-Methoxyphenylpropanamine: Contains a propanamine chain instead of a pyrrolidine ring.

    3-Methoxyphenylacetic acid: Features an acetic acid group instead of a pyrrolidine ring.

Uniqueness

3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride is unique due to its specific combination of a methoxyphenyl group and a methylpyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-3-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(6-7-13-9-12)10-4-3-5-11(8-10)14-2;/h3-5,8,13H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFGEPSUDWXDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-24-0
Record name 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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